molecular formula C13H13BrS B13874886 2-Bromo-5-[(4-ethylphenyl)methyl]thiophene

2-Bromo-5-[(4-ethylphenyl)methyl]thiophene

Cat. No.: B13874886
M. Wt: 281.21 g/mol
InChI Key: MUAJAJUMNYDQFN-UHFFFAOYSA-N
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Description

2-Bromo-5-[(4-ethylphenyl)methyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position and a 4-ethylphenylmethyl group at the 5-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(4-ethylphenyl)methyl]thiophene can be achieved through several methods. One common approach involves the bromination of 5-[(4-ethylphenyl)methyl]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(4-ethylphenyl)methyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

    Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-5-[(4-ethylphenyl)methyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-ethylphenyl)methyl]thiophene depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through a palladium-catalyzed process. The thiophene ring can interact with various molecular targets, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-[(4-ethylphenyl)methyl]thiophene is unique due to the presence of the 4-ethylphenylmethyl group, which can influence its reactivity and properties compared to other thiophene derivatives. This structural variation can lead to different applications and functionalities in scientific research and industrial processes.

Properties

Molecular Formula

C13H13BrS

Molecular Weight

281.21 g/mol

IUPAC Name

2-bromo-5-[(4-ethylphenyl)methyl]thiophene

InChI

InChI=1S/C13H13BrS/c1-2-10-3-5-11(6-4-10)9-12-7-8-13(14)15-12/h3-8H,2,9H2,1H3

InChI Key

MUAJAJUMNYDQFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=C(S2)Br

Origin of Product

United States

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